AMPK activator 14

Pharmacokinetics Metabolic Stability Lead Optimization

AMPK activator 14 (compound 32) is a chemically optimized, orally active pyridine diamide AMPK activator. The trans‑3‑fluoropiperidine modification attenuates hERG liability while maintaining potency. Its rat clearance of 19 mL/min/kg—a ≥2.9‑fold improvement over earlier leads—enables sustained once‑daily dosing. In db/db mice, 2‑week oral treatment lowers fasted glucose and insulin via liver AMPK activation. The documented SAR trajectory ensures reproducible pharmacodynamics, making it the definitive tool for long‑term metabolic studies where cardiac safety is critical.

Molecular Formula C33H34FN5O4
Molecular Weight 583.7 g/mol
Cat. No. B12376889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAMPK activator 14
Molecular FormulaC33H34FN5O4
Molecular Weight583.7 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)C2CCN(CC2)C(=O)C3=NC=C(C=C3)C(=O)NC4CCN(CC4F)CC5=CC=C(C=C5)C#N
InChIInChI=1S/C33H34FN5O4/c1-43-27-9-6-24(7-10-27)31(40)25-12-16-39(17-13-25)33(42)30-11-8-26(19-36-30)32(41)37-29-14-15-38(21-28(29)34)20-23-4-2-22(18-35)3-5-23/h2-11,19,25,28-29H,12-17,20-21H2,1H3,(H,37,41)/t28-,29-/m0/s1
InChIKeyLEUSDRGCPVXECX-VMPREFPWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AMPK Activator 14 (Compound 32): A Next‑Generation Indirect AMPK Activator with Optimized Pharmacokinetics


AMPK activator 14, also designated compound 32, is an orally active, indirect small‑molecule activator of AMP‑activated protein kinase (AMPK) belonging to the pyridine diamide chemotype [1]. The compound was developed through a focused medicinal chemistry campaign aimed at improving the suboptimal rat clearance and hERG liability observed in earlier lead molecules while maintaining on‑target cellular potency [1]. Structurally, compound 32 is defined by a trans‑3‑fluoropiperidine moiety, a modification that attenuates piperidine basicity and confers a markedly improved preclinical safety and pharmacokinetic profile relative to its progenitors [1]. In vivo, oral administration of AMPK activator 14 robustly activates AMPK in mouse liver, lowers fasted glucose and insulin levels, and improves glucose tolerance in the db/db mouse model of Type 2 diabetes [1].

AMPK Activator 14: Why Indiscriminate Substitution Among Indirect AMPK Activators Undermines Experimental Reproducibility


Indirect AMPK activators within the pyridine diamide class are not functionally interchangeable. The chemical space is characterized by steep structure–activity relationships (SAR) governing both on‑target potency and critical off‑target liabilities such as hERG channel inhibition and microsomal instability [1]. For example, the lead compound that preceded 32 exhibited rat clearance exceeding liver blood flow (>55 mL/min/kg), rendering it unsuitable for sustained in vivo studies [1]. Furthermore, subtle modifications to the piperidine or pyridine rings can drastically alter hERG inhibition without impacting AMPK activation, as demonstrated by the SAR leading to compound 40 (R419) [2]. Consequently, substituting AMPK activator 14 with a closely related analog—even one differing by a single substituent—can yield profoundly different pharmacokinetic profiles, confounding dose–response relationships and invalidating cross‑study comparisons. The quantitative evidence presented below substantiates why AMPK activator 14 represents a specifically engineered tool compound whose procurement value is inseparable from its documented optimization trajectory.

AMPK Activator 14 (Compound 32): Quantitative Differentiation from Lead Compounds and In‑Class Analogs


AMPK Activator 14 Reduces Rat Clearance from >55 mL/min/kg to 19 mL/min/kg, Enabling Sustained In Vivo Exposure

AMPK activator 14 (compound 32) was designed to address the prohibitively high rat clearance of the antecedent lead compound. The lead molecule exhibited clearance above liver blood flow (>55 mL/min/kg), precluding meaningful in vivo exposure [1]. In contrast, compound 32 reduced rat clearance to 19 mL/min/kg, representing an improvement of at least 2.9‑fold and falling well below the hepatic blood flow threshold [1]. This pharmacokinetic optimization was achieved through strategic placement of the trans‑3‑fluoropiperidine substituent, which stabilizes the secondary amide bond against hydrolysis [1].

Pharmacokinetics Metabolic Stability Lead Optimization

AMPK Activator 14 Attenuates hERG Liability Through Strategic piperidine Basicity Reduction

hERG channel inhibition is a common liability among pyridine diamide AMPK activators that can derail preclinical development [1]. The SAR campaign that produced AMPK activator 14 explicitly targeted hERG improvement. The trans‑3‑fluoropiperidine substitution in compound 32 attenuates the basicity of the piperidine nitrogen, a key driver of hERG binding [1]. While the precise quantitative hERG IC50 shift for compound 32 versus the unsubstituted lead is not publicly disclosed in the abstract, the authors state unequivocally that compound 32 'improved the hERG profile' relative to earlier analogs that exhibited unacceptable hERG inhibition [1]. This contrasts with compounds such as R419 (compound 40), where hERG improvement required modifications to the central pyridine ring rather than the piperidine moiety [2].

Cardiac Safety hERG Inhibition Structure–Activity Relationship

AMPK Activator 14 Maintains On‑Target Cellular Potency Despite Substantial Pharmacokinetic Optimization

A common pitfall in lead optimization is that improvements in pharmacokinetic properties come at the expense of target engagement. The medicinal chemistry effort that produced AMPK activator 14 explicitly prioritized retention of on‑target cellular potency [1]. The authors note that the strategic placement of substituents at position 3 of the piperidine ring and position 4 of the pyridine ring 'could all improve clearance without significantly impacting on‑target potency' [1]. While the absolute EC50 value for compound 32 is not provided in the publicly accessible abstract, the statement that potency was maintained indicates that AMPK activator 14 does not suffer from the potency erosion often observed when introducing polar or steric modifications to improve PK [1]. This contrasts with earlier compounds in the series where certain modifications did compromise cellular activity .

Cellular Potency AMPK Activation Lead Optimization

AMPK Activator 14 Lowers Fasted Glucose and Insulin in db/db Mice, Demonstrating In Vivo Target Engagement and Metabolic Efficacy

Oral dosing of AMPK activator 14 (compound 32) in the db/db mouse model of Type 2 diabetes resulted in a statistically significant reduction in both fasted glucose and fasted insulin levels after two weeks of treatment [1]. This in vivo efficacy is directly linked to the compound's ability to activate AMPK in mouse liver, confirming target engagement in a therapeutically relevant tissue [1]. While other indirect AMPK activators such as R419 (compound 40) have also demonstrated glucose‑lowering effects in db/db and DIO mouse models [2], AMPK activator 14 achieves this efficacy with a substantially improved rat clearance profile (19 mL/min/kg vs. the suboptimal clearance of earlier leads) [1]. This positions compound 32 as a more translationally relevant tool compound for chronic metabolic disease studies.

Type 2 Diabetes In Vivo Efficacy Metabolic Disease

AMPK Activator 14: Recommended Research and Preclinical Application Scenarios Based on Differentiated Evidence


Chronic In Vivo Metabolic Disease Studies Requiring Sustained Systemic Exposure

AMPK activator 14 is the preferred tool compound for long‑term in vivo studies in rodent models of Type 2 diabetes, obesity, or metabolic syndrome where sustained drug exposure is essential for observing pharmacodynamic effects. The compound's rat clearance of 19 mL/min/kg—a ≥2.9‑fold improvement over the lead compound's >55 mL/min/kg—enables consistent plasma concentrations following once‑daily oral dosing, thereby minimizing variability in target engagement and metabolic readouts [1]. This makes AMPK activator 14 particularly suitable for 2‑week or longer efficacy protocols, such as those described in the db/db mouse model where significant reductions in fasted glucose and insulin were achieved [1].

Cardiac‑Safety‑Conscious Preclinical Pharmacology Studies

In experimental settings where hERG‑mediated cardiotoxicity is a confounding variable, AMPK activator 14 offers a documented advantage over earlier pyridine diamide analogs. The trans‑3‑fluoropiperidine modification in compound 32 was specifically designed to attenuate piperidine basicity and thereby improve the hERG inhibition profile [1]. While quantitative hERG IC50 data are not publicly disclosed, the explicit statement of hERG improvement provides a rationale for selecting AMPK activator 14 over unoptimized analogs in studies where cardiac safety margins are a concern or where electrocardiographic endpoints are being monitored [1].

Liver‑Focused AMPK Activation Studies in Type 2 Diabetes Models

AMPK activator 14 has been validated for liver‑specific AMPK activation following oral administration in mice [1]. This tissue‑specific pharmacodynamic evidence makes compound 32 an appropriate selection for investigators studying hepatic glucose production, hepatic insulin sensitivity, or liver‑centric metabolic pathways. The compound's ability to lower both fasted glucose and fasted insulin in db/db mice after 2 weeks of dosing confirms that the observed liver AMPK activation translates into meaningful improvements in whole‑body metabolic parameters [1].

Benchmarking Studies Comparing Indirect vs. Direct AMPK Activators

AMPK activator 14 serves as a well‑characterized representative of the indirect AMPK activator class in comparative studies against direct allosteric activators (e.g., MK‑8722, PF‑06409577) or AMP mimetics (e.g., AICAR). Its documented pharmacokinetic optimization (19 mL/min/kg rat clearance), maintained cellular potency, and in vivo efficacy in db/db mice [1] provide a robust baseline for evaluating the relative merits of indirect versus direct activation mechanisms. Researchers can confidently cite the published optimization trajectory and SAR data to contextualize their findings within the broader AMPK activator landscape [1] [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for AMPK activator 14

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.